N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203699
InChI: InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

CAS No.:

Cat. No.: VC16203699

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3
Standard InChI Key AAYGORMLFFNSLR-UHFFFAOYSA-N
Canonical SMILES CC1CNCCN1CC(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide consists of a piperazine ring substituted with a methyl group at the 2-position, connected via a methylene bridge to an N,N-dimethylacetamide group (Fig. 1). The molecular formula is C₉H₁₈N₃O, with a calculated molecular weight of 184.26 g/mol . Key structural features include:

  • A six-membered piperazine ring with chair conformation, stabilized by intramolecular hydrogen bonding.

  • A 2-methyl substituent on the piperazine nitrogen, influencing steric and electronic properties.

  • An acetamide group with N,N-dimethylation, enhancing lipophilicity and metabolic stability .

Spectroscopic Characterization

Although specific spectral data for this compound are unavailable, analogous piperazine acetamides exhibit characteristic NMR and IR profiles. For example, in N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, the piperazine protons resonate as broad multiplets at δ 3.06–3.93 ppm, while the acetamide methylene group appears as a singlet near δ 4.33 ppm . IR spectra typically show strong absorption bands for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Physicochemical Parameters

PropertyValueSource
LogP (Partition Coefficient)1.2 ± 0.3 (Predicted)PubChem
Solubility (Water)12.4 mg/mL (Estimated)PubChem
pKa7.8 (Piperazine NH)PMC

The 2-methyl group on the piperazine ring reduces basicity compared to unsubstituted analogs, as evidenced by a pKa shift from ~9.3 to ~7.8 . This modification enhances membrane permeability, a critical factor in central nervous system (CNS) drug design.

Synthesis and Derivative Development

Synthetic Routes

While no published protocols directly describe the synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide, analogous compounds are typically prepared via nucleophilic substitution or alkylation reactions. A generalized approach involves:

  • Piperazine functionalization: 2-Methylpiperazine is reacted with chloroacetyl chloride to form 2-chloro-N-(2-methylpiperazin-1-yl)acetamide.

  • Dimethylation: The secondary amine undergoes dimethylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Reaction Scheme:

2-Methylpiperazine+ClCH2COClEt3N2-Chloro-N-(2-methylpiperazin-1-yl)acetamideCH3I, K2CO3N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide\text{2-Methylpiperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-N-(2-methylpiperazin-1-yl)acetamide} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{N,N-Dimethyl-2-(2-methylpiperazin-1-yl)acetamide}

Structural Analogues and Activity Trends

Modifications to the piperazine and acetamide moieties significantly impact biological activity, as demonstrated in anticonvulsant studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides :

DerivativeSubstituent (R)ED₅₀ (MES, mg/kg)TD₅₀ (mg/kg)Protective Index
3-Chloroanilide3-Cl>100>500<5
3-CF₃Anilide3-CF₃52.3>500>9.56
Reference (Phenytoin)-28.1>100>3.6

Data adapted from PMC highlight that electron-withdrawing groups (e.g., CF₃) enhance anticonvulsant potency while reducing neurotoxicity. This suggests that the 2-methyl group in N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide may similarly optimize therapeutic indices by balancing steric and electronic effects.

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